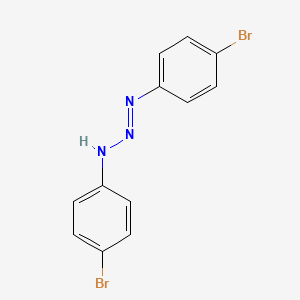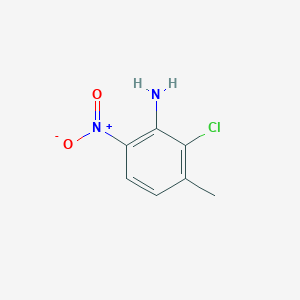![molecular formula C21H19BrClNO B12482565 N-benzyl-1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}methanamine](/img/structure/B12482565.png)
N-benzyl-1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 4-[(4-chlorophenyl)methoxy]benzylamine, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. The methoxy group can influence the compound’s electronic properties, affecting its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzylamine structure but lacks the bromine and chlorine atoms.
Benzylamine: A simpler structure without the additional functional groups.
3-Bromo-4-methoxybenzylamine: Similar but lacks the chlorophenyl group.
Uniqueness
BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H19BrClNO |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H19BrClNO/c22-20-12-18(14-24-13-16-4-2-1-3-5-16)8-11-21(20)25-15-17-6-9-19(23)10-7-17/h1-12,24H,13-15H2 |
InChI Key |
WWGGSSZRGDEPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B12482493.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B12482503.png)
![2-[(quinolin-6-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12482507.png)
![Potassium butanoyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide](/img/structure/B12482511.png)

![Ethyl 3,3,3-trifluoro-2-[(2-furylmethyl)amino]-2-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B12482518.png)
![Propyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12482524.png)
![1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12482532.png)
![N-[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]cyclohexanamine](/img/structure/B12482538.png)
![3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B12482545.png)
![Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482552.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12482553.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12482566.png)
